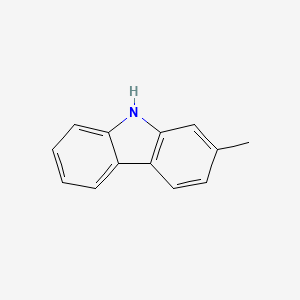

2-Methyl-9H-carbazole

Descripción general

Descripción

2-Metil-9H-carbazol es un compuesto orgánico con la fórmula molecular C₁₃H₁₁N. Es un derivado del carbazol, donde un grupo metilo está unido a la segunda posición del anillo de carbazol. Este compuesto es conocido por su estructura aromática, que consiste en un sistema tricíclico fusionado que contiene un anillo de pirrol fusionado a cada lado a anillos de benceno. Se utiliza en diversas aplicaciones científicas e industriales debido a sus propiedades químicas únicas.

Mecanismo De Acción

El mecanismo de acción del 2-metil-9H-carbazol implica su interacción con varios objetivos moleculares y vías. Puede actuar como donante o aceptor de electrones, facilitando las reacciones redox en sistemas biológicos . Su estructura aromática le permite intercalarse con el ADN, potencialmente inhibiendo la replicación y transcripción del ADN . Además, puede modular la actividad enzimática uniéndose a sitios activos o alterando la conformación enzimática .

Compuestos Similares:

9H-Carbazol: El compuesto padre sin el grupo metilo.

2-Metilcarbazol: Otro derivado con un grupo metilo en una posición diferente.

2-Metildibenzopirrol: Un compuesto estructuralmente relacionado con propiedades similares

Unicidad: 2-Metil-9H-carbazol es único debido a su patrón de sustitución específico, que imparte propiedades electrónicas y estéricas distintas. Esto lo hace particularmente útil en aplicaciones que requieren interacciones moleculares precisas, como en el desarrollo de materiales optoelectrónicos y farmacéuticos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: 2-Metil-9H-carbazol se puede sintetizar a través de varios métodos. Un método común implica la síntesis de indoles de Fischer, donde la fenilhidrazina reacciona con una cetona o un aldehído en presencia de un catalizador ácido para formar la estructura de indol, que luego se puede modificar aún más para producir 2-metil-9H-carbazol . Otro método implica la ciclación de precursores apropiados en condiciones ácidas o básicas para formar el sistema cíclico de carbazol .

Métodos de Producción Industrial: En entornos industriales, la producción de 2-metil-9H-carbazol a menudo implica el uso de reactores de alta presión y catalizadores para garantizar un alto rendimiento y pureza. El proceso normalmente incluye pasos como la nitración, reducción y ciclación, seguidos de la purificación mediante recristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones: 2-Metil-9H-carbazol sufre varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar ácido carbazol-2-carboxílico u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertirlo en derivados de dihidrocarbazol.

Sustitución: Las reacciones de sustitución electrófila pueden introducir varios grupos funcionales en el anillo de carbazol.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se pueden utilizar reactivos electrófilos como bromo o ácido nítrico en condiciones controladas para lograr la sustitución.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios carbazoles sustituidos, como carbazoles halogenados, nitrocarbazoles y carbazoles carboxilados .

Aplicaciones Científicas De Investigación

2-Metil-9H-carbazol tiene numerosas aplicaciones en la investigación científica:

Comparación Con Compuestos Similares

9H-Carbazole: The parent compound without the methyl group.

2-Methylcarbazole: Another derivative with a methyl group at a different position.

2-Methyldibenzopyrrole: A structurally related compound with similar properties

Uniqueness: 2-Methyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in the development of optoelectronic materials and pharmaceuticals .

Propiedades

IUPAC Name |

2-methyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJYOTPKLOICJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073963 | |

| Record name | 9H-Carbazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3652-91-3, 27323-29-1 | |

| Record name | 2-Methylcarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3652-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-9H-carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003652913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027323291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLCARBAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-9H-CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MWG08F2MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of 2-methylcarbazole and what are its key physicochemical properties?

A1: 2-Methylcarbazole, also known as 2-Methyl-9H-carbazole, is a tricyclic aromatic heterocyclic organic compound. Its molecular formula is C13H11N and it has a molecular weight of 181.23 g/mol. While specific spectroscopic data isn't detailed in the provided research, these are typically determined through techniques like NMR, IR, and Mass Spectrometry.

Q2: Can 2-methylcarbazole be synthesized from other compounds?

A2: Yes, several synthetic routes to 2-methylcarbazole exist. One method involves the reaction of substituted indoles with methyl vinyl ketone. [] Another approach utilizes a combined Tamaru allylation/olefin cross-metathesis sequence to produce prenylindole intermediates, which can be transformed into 2-methylcarbazole using sulfonic acid-functionalized silica gel. []

Q3: Has 2-methylcarbazole been identified in any natural sources?

A3: Yes, 2-methylcarbazole has been detected in the pyrolysis product of the algae Dunaliella salina. [] This finding suggests that Dunaliella salina could be a significant source of carbazole compounds found in source rock and crude oil.

Q4: Are there any known biological activities of 2-methylcarbazole derivatives?

A4: Yes, certain derivatives of 2-methylcarbazole demonstrate interesting biological properties. For example, a study demonstrated that the compound 3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehyde exhibited neuroprotective effects against hydrogen peroxide-induced cell death in Neuro2a cells. This compound also promoted neurite outgrowth via the PI3K/Akt signaling pathway. []

Q5: Is 2-methylcarbazole used in any industrial applications?

A5: While not explicitly mentioned in the provided research, 2-methylcarbazole's presence in high-temperature coal tar [] suggests its potential relevance to the coal and energy industries. Understanding the composition of coal tar, including the presence of 2-methylcarbazole, is crucial for developing effective separation and utilization processes.

Q6: What is the environmental fate of 2-methylcarbazole?

A6: While the provided research doesn't directly address the environmental fate of 2-methylcarbazole, its detection in natural and industrial settings [, ] highlights the need to investigate its potential for bioaccumulation, persistence, and ecotoxicological effects.

Q7: Are there any other notable chemical reactions involving 2-methylcarbazole?

A7: Yes, 2-methylcarbazole serves as a key starting material in the synthesis of pyridocarbazoles, a class of compounds investigated for their potential anti-tumor properties. This synthesis involves cyclodehydration reactions and Doebner reactions to produce various pyridocarbazole derivatives. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.